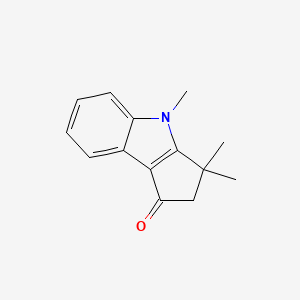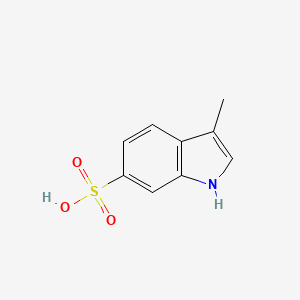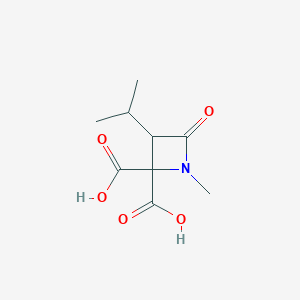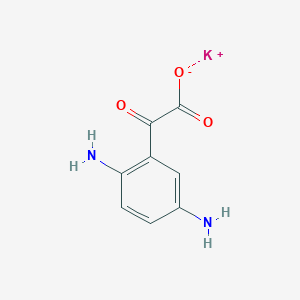![molecular formula C9H8F3N3 B11890291 5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11890291.png)
5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both imidazole and pyridine rings. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate diamines with aldehydes or ketones under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Industrial Production Methods
Industrial production methods often utilize catalytic processes to enhance yield and purity. For example, the Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds in the presence of palladium catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation, metal hydrides.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with enhanced properties
Wirkmechanismus
The mechanism of action of 5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group but lacks the imidazole ring.
Fluorinated Quinolines: Contains fluorine atoms but has a different core structure.
Pyrazolo[1,5-a]pyrimidines: Similar in having a fused ring system but differs in the specific rings involved
Uniqueness
5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is unique due to its combination of the imidazole and pyridine rings along with the trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H8F3N3 |
|---|---|
Molekulargewicht |
215.17 g/mol |
IUPAC-Name |
5,7-dimethyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C9H8F3N3/c1-4-3-5(2)13-7-6(4)14-8(15-7)9(10,11)12/h3H,1-2H3,(H,13,14,15) |
InChI-Schlüssel |
HYRPJQGOHKGEDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1NC(=N2)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11890213.png)

![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B11890218.png)




![2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11890253.png)


![7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11890266.png)



